molecular formula C11H10N6 B11881891 2,6-Diamino-8-phenylpurine CAS No. 26216-55-7

2,6-Diamino-8-phenylpurine

Cat. No.: B11881891
CAS No.: 26216-55-7
M. Wt: 226.24 g/mol
InChI Key: WGJICLLGFIVHNE-UHFFFAOYSA-N
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Description

8-Phenyl-9H-purine-2,6-diamine is a compound belonging to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes. This particular compound is characterized by the presence of a phenyl group at the 8-position and amino groups at the 2 and 6 positions of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-phenyl-9H-purine-2,6-diamine typically involves the reaction of 2,4,5,6-tetraaminopyrimidine with benzaldehyde. The reaction proceeds through a series of steps, including cyclization and subsequent functional group transformations . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for 8-phenyl-9H-purine-2,6-diamine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Phenyl-9H-purine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 8-phenyl-9H-purine-2,6-diamine involves its interaction with key enzymes and pathways:

Comparison with Similar Compounds

Uniqueness: 8-Phenyl-9H-purine-2,6-diamine stands out due to its specific substitution pattern, which enhances its ability to inhibit key enzymes involved in DNA synthesis. This makes it a potent candidate for anticancer therapy compared to other similar compounds .

Properties

CAS No.

26216-55-7

Molecular Formula

C11H10N6

Molecular Weight

226.24 g/mol

IUPAC Name

8-phenyl-7H-purine-2,6-diamine

InChI

InChI=1S/C11H10N6/c12-8-7-10(17-11(13)15-8)16-9(14-7)6-4-2-1-3-5-6/h1-5H,(H5,12,13,14,15,16,17)

InChI Key

WGJICLLGFIVHNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC(=NC(=C3N2)N)N

Origin of Product

United States

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